2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE
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Overview
Description
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a methylsulfanyl group, a phenyl group, and an isopropylamino group attached to the pyrimidine ring, along with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from simple precursors. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to form the desired compound . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and have similar biological activities.
Thioxopyrimidines: These compounds contain a sulfur atom and exhibit similar chemical reactivity.
Uniqueness
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the isopropylamino group differentiates it from other pyrimidine derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10(2)17-14-12(9-16)13(18-15(19-14)20-3)11-7-5-4-6-8-11/h4-8,10H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJGGUATDWWWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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